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Compound Name: Ludaterone

Cat. No.: B12421031 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ludaterone is a steroidal antiandrogen that acts as a competitive antagonist of the androgen

receptor (AR). This document provides a comprehensive technical overview of its chemical

structure, physicochemical properties, and mechanism of action. Detailed experimental

protocols for its synthesis and biological evaluation, based on established methodologies for

similar compounds, are also presented. This guide is intended to serve as a valuable resource

for researchers and professionals involved in the fields of medicinal chemistry, pharmacology,

and drug development.

Chemical Structure and Properties
Ludaterone is a synthetic 2-oxapregnane steroid derivative. Its chemical structure is

characterized by a chlorinated pregnane skeleton with an oxalactone ring.

Chemical Structure:

(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-

2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one

Table 1: Physicochemical Properties of Ludaterone
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Property Value Source

IUPAC Name

(1R,3R,3aS,3bR,9aR,9bS,11a

S)-1-acetyl-5-chloro-1,3-

dihydroxy-9a,11a-dimethyl-

2,3,3a,3b,9,9b,10,11-

octahydroindeno[4,5-

h]isochromen-7-one

PubChem[1][2]

Molecular Formula C₂₀H₂₅ClO₅ PubChem[1][2]

Molecular Weight 380.9 g/mol PubChem[1]

CAS Number 124548-08-9 PubChem

Melting Point Data not available

Boiling Point Data not available

Aqueous Solubility Data not available

pKa Data not available

XLogP3-AA (Computed) 1.8 PubChem

Hydrogen Bond Donor Count

(Computed)
2 PubChem

Hydrogen Bond Acceptor

Count (Computed)
5 PubChem

Rotatable Bond Count

(Computed)
2 PubChem

Note: Experimentally determined values for melting point, boiling point, aqueous solubility, and

pKa are not readily available in the public domain. The provided logP and hydrogen bond data

are computed values from PubChem.

Mechanism of Action: Androgen Receptor
Antagonism
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Ludaterone exerts its antiandrogenic effects by acting as a competitive antagonist of the

androgen receptor (AR), a ligand-activated nuclear transcription factor crucial for the

development and maintenance of male characteristics and the progression of androgen-

dependent diseases such as prostate cancer.

The general mechanism of androgen receptor signaling and the inhibitory action of an

antagonist like Ludaterone can be summarized as follows:

Androgen Binding: In the absence of an antagonist, androgens such as testosterone and

dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR located in the

cytoplasm.

Conformational Change and Dissociation: Ligand binding induces a conformational change

in the AR, causing the dissociation of heat shock proteins (HSPs).

Dimerization and Nuclear Translocation: The activated ARs form homodimers and

translocate into the nucleus.

DNA Binding and Transcription: In the nucleus, the AR dimers bind to specific DNA

sequences known as androgen response elements (AREs) in the promoter regions of target

genes. This binding, along with the recruitment of coactivators, initiates the transcription of

genes involved in cell growth, proliferation, and survival.

Ludaterone's Antagonistic Action: Ludaterone, as a competitive antagonist, binds to the

LBD of the AR. This binding prevents the binding of endogenous androgens. The binding of

an antagonist like Ludaterone can induce a conformational change in the receptor that is

different from that induced by an agonist, which may prevent the proper recruitment of

coactivators or hinder the interaction with AREs, thereby inhibiting the transcription of

androgen-dependent genes.
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Figure 1. Androgen Receptor Signaling Pathway and Inhibition by Ludaterone.

Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of Ludaterone are

not publicly available. The following sections provide representative methodologies based on

the synthesis of similar 2-oxapregnane steroids and standard assays for antiandrogenic

activity.

Synthesis of 2-Oxapregnane Steroids
The synthesis of Ludaterone likely involves a multi-step process starting from a readily

available steroid precursor. A general workflow for the synthesis of related 6-chloro-2-

oxapregna-4,6-diene-3,20-dione derivatives is outlined below.
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Figure 2. General Synthetic Workflow for 2-Oxapregnane Steroids.

Methodology:
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Dehydrogenation and Chlorination: A suitable steroid precursor is treated with a

dehydrogenating agent, such as chloranil, to introduce the C4 and C6 double bonds.

Subsequent treatment with a chlorinating agent introduces the chlorine atom at the C6

position.

Lactone Formation: The 2-oxalactone ring can be formed through various methods, including

Baeyer-Villiger oxidation of a corresponding cyclic ketone.

Side Chain Modification: The C17 side chain is modified to introduce the hydroxyl and acetyl

groups. This may involve protection and deprotection steps to ensure regioselectivity.

Purification and Characterization: The final product is purified using chromatographic

techniques such as column chromatography and recrystallization. The structure is confirmed

by spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and infrared

spectroscopy.

Biological Evaluation
The antiandrogenic activity of Ludaterone can be evaluated using a combination of in vitro and

in vivo assays.

This assay determines the ability of Ludaterone to compete with a radiolabeled androgen for

binding to the AR.

Methodology:

Receptor Preparation: A source of androgen receptors is required, which can be cytosol

extracts from androgen-sensitive tissues (e.g., rat prostate) or recombinant AR protein.

Competition Reaction: A constant concentration of a radiolabeled androgen, typically [³H]-

dihydrotestosterone ([³H]-DHT), is incubated with the receptor preparation in the presence of

increasing concentrations of Ludaterone.

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are

separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-

coated charcoal precipitation.
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Quantification: The amount of bound radioactivity is quantified using liquid scintillation

counting.

Data Analysis: The concentration of Ludaterone that inhibits 50% of the specific binding of

[³H]-DHT (IC₅₀) is calculated. This value provides a measure of the binding affinity of

Ludaterone for the androgen receptor.

Prepare AR Source and
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Separate Bound and
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Figure 3. Workflow for Androgen Receptor Competitive Binding Assay.

The Hershberger assay is a well-established in vivo method to assess the androgenic and

antiandrogenic properties of a compound in castrated male rats.

Methodology:

Animal Model: Immature, castrated male rats are used as the animal model. Castration

removes the endogenous source of androgens.

Dosing: The animals are treated daily for a specified period (e.g., 10 days) with a vehicle

control, a reference androgen (e.g., testosterone propionate), or the reference androgen in

combination with different doses of Ludaterone.

Tissue Collection: At the end of the treatment period, the animals are euthanized, and

androgen-dependent tissues are carefully dissected and weighed. These tissues typically

include the ventral prostate, seminal vesicles, and levator ani muscle.

Data Analysis: The weights of the androgen-dependent tissues from the Ludaterone-treated

groups are compared to those of the group treated with the androgen alone. A statistically

significant reduction in tissue weight indicates antiandrogenic activity.

Conclusion
Ludaterone is a potent steroidal antiandrogen with a clear mechanism of action involving the

competitive inhibition of the androgen receptor. While specific experimental data on its

physicochemical properties and detailed protocols for its synthesis and biological evaluation

are not widely published, this guide provides a comprehensive overview based on its known

chemical structure and established methodologies for analogous compounds. Further research

to determine its precise physicochemical characteristics and to elucidate the specific molecular

interactions with the androgen receptor will be valuable for its continued development and for

the design of new antiandrogenic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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